molecular formula C83H119F3N20O25 B12358371 TRAP-14 Trifluoroacetate

TRAP-14 Trifluoroacetate

Cat. No.: B12358371
M. Wt: 1853.9 g/mol
InChI Key: FLLYJONFQXZTEB-BFAJEKHBSA-N
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Description

Background on Thrombin Signaling and Proteinase-Activated Receptors (PARs)

Thrombin, a serine protease, plays a pivotal role in hemostasis and thrombosis. Its signaling functions are primarily mediated through a unique class of G-protein-coupled receptors known as Proteinase-Activated Receptors (PARs). avantorsciences.com There are four members of the PAR family: PAR-1, PAR-2, PAR-3, and PAR-4. avantorsciences.com Unlike conventional receptors that are activated by the binding of a soluble ligand, PARs are activated by proteolytic cleavage of their extracellular N-terminus. avantorsciences.comfishersci.com

Specifically for PAR-1, the receptor for thrombin on human platelets, thrombin cleaves the receptor at the arginine-41/serine-42 peptide bond. medchemexpress.com This cleavage unmasks a new N-terminal sequence, which then acts as a "tethered ligand," binding to the body of the receptor to initiate transmembrane signaling. avantorsciences.comfishersci.commedchemexpress.com This unique mechanism of activation is a hallmark of the PAR family and has been a key area of investigation in understanding cellular responses to proteases like thrombin.

The Conceptualization and Development of Thrombin Receptor Activating Peptides (TRAPs)

The discovery of the "tethered ligand" mechanism for PAR activation led to the logical next step: the creation of synthetic peptides that could mimic this newly exposed N-terminus and directly activate the receptor without the need for proteolytic cleavage by thrombin. These synthetic peptides are known as Thrombin Receptor Activating Peptides, or TRAPs. avantorsciences.com

Researchers hypothesized that a peptide corresponding to the sequence of the new N-terminus could function as a soluble agonist, directly binding to and activating the receptor. This concept was validated with the synthesis of peptides that successfully mimicked the effects of thrombin on target cells, such as platelets. medchemexpress.com The development of TRAPs provided researchers with invaluable tools to study the downstream signaling pathways of PAR activation in a controlled manner, independent of thrombin's other enzymatic activities.

Definition and Research Significance of TRAP-14 Trifluoroacetate (B77799) as a PAR-1 Agonist

TRAP-14 Trifluoroacetate is a specific and potent synthetic agonist for the PAR-1 receptor. caymanchem.comcpcscientific.com It is a 14-amino acid peptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-OH, which corresponds to the first 14 amino acids (residues 42-55) of the newly exposed N-terminus of the human PAR-1 receptor after cleavage by thrombin. avantorsciences.comcpcscientific.com The trifluoroacetate salt form is a common preparation for this peptide. cpcscientific.com

The research significance of TRAP-14 lies in its ability to selectively activate PAR-1 and reproduce a wide array of thrombin's cellular effects. cpcscientific.com It has been demonstrated to be a potent activator of platelets, inducing their aggregation and the secretion of serotonin (B10506). medchemexpress.comcaymanchem.com In research settings, TRAP-14 has been shown to:

Induce rapid morphological changes and the release of various factors from human umbilical vein endothelial cells (HUVECs). medchemexpress.com

Increase the cytosolic calcium concentration in pulmonary smooth muscle cells. caymanchem.com

Cause vasoconstriction in isolated guinea pig lungs and contraction of rat aortic rings. caymanchem.com

Mediate endothelial hyperadhesivity for neutrophils through a P-selectin-dependent mechanism. medchemexpress.com

By mimicking the action of the natural tethered ligand, TRAP-14 allows for the detailed investigation of PAR-1 mediated signaling and its physiological consequences in a variety of biological systems. cpcscientific.com

Properties

Molecular Formula

C83H119F3N20O25

Molecular Weight

1853.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C81H118N20O23.C2HF3O2/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46;3-2(4,5)1(6)7/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88);(H,6,7)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-;/m0./s1

InChI Key

FLLYJONFQXZTEB-BFAJEKHBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Thrombin Receptor Activation by Trap 14 Trifluoroacetate

Mimicry of Endogenous Thrombin Receptor Cleavage and Tethered Ligand Activation by TRAP-14

The activation of the thrombin receptor is a unique process involving proteolytic cleavage. The enzyme thrombin cleaves the N-terminal extracellular domain of the PAR-1 receptor at a specific site, arginine-41. medchemexpress.com This cleavage exposes a new N-terminal sequence, which then acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling. medchemexpress.combachem.com

TRAP-14, a 14-amino acid peptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-OH, corresponds to this newly exposed N-terminal region, specifically residues 42-55 of the human thrombin receptor. medchemexpress.comcpcscientific.com By mimicking this tethered ligand, TRAP-14 can directly bind to and activate the thrombin receptor without the need for prior enzymatic cleavage by thrombin. bachem.commedchemexpress.com This direct activation allows TRAP-14 to reproduce many of the cellular responses typically initiated by thrombin. cpcscientific.compsu.edu

Specificity of Agonist Activity at Proteinase-Activated Receptor 1 (PAR-1)

TRAP-14 is a potent and effective agonist for platelet activation, primarily through its interaction with PAR-1. cpcscientific.combachem.com Human platelets express two main types of protease-activated receptors: PAR-1 and PAR-4, with PAR-1 playing the major role in their activation. nih.gov Synthetic peptides like TRAP-14, which are based on the tethered ligand sequence of PAR-1, are powerful activators of this receptor. nih.govnih.gov

While TRAP-14 is a strong activator of PAR-1, some studies suggest it may also activate PAR-2. nih.gov However, its primary and most well-characterized activity is at PAR-1, where it effectively mimics the actions of thrombin in initiating platelet responses. nih.govashpublications.org The interaction of TRAP-14 with PAR-1 is reversible and mimics the 'tethered ligand' that thrombin exposes through proteolytic cleavage. medchemexpress.com

Characterization of Downstream Signaling Pathways Initiated by TRAP-14 Trifluoroacetate (B77799)

The activation of PAR-1 by TRAP-14 initiates a cascade of intracellular signaling events, primarily through G-protein coupled pathways and the subsequent regulation of intracellular calcium levels.

G-Protein Coupled Signal Transduction Modalities

Protease-activated receptors, including PAR-1, belong to the family of seven-transmembrane G-protein-coupled receptors (GPCRs). interchim.frjove.com Upon activation by an agonist like TRAP-14, these receptors undergo a conformational change that allows them to interact with and activate heterotrimeric G proteins. jove.com The activated G protein, in turn, dissociates into its α and βγ subunits, which then modulate the activity of various downstream effector enzymes and ion channels. ahajournals.org

The tethered ligand receptor, PAR-1, is known to couple to several G proteins, including Gq, Gi, and G12/13. ahajournals.orgahajournals.org The activation of these G proteins by TRAP-14 leads to a wide range of cellular responses. cpcscientific.com For instance, the Gq pathway involves the activation of phospholipase C, which is a key step in intracellular calcium mobilization. ahajournals.orgahajournals.org Gi signaling can lead to the activation of other kinases and signaling molecules. ahajournals.org Studies have shown that TRAP-14 can upregulate the expression of specific G proteins, such as Gαi3, in certain cell types. ahajournals.org

Intracellular Calcium Flux Regulation

A critical consequence of PAR-1 activation by TRAP-14 is the mobilization of intracellular calcium. caymanchem.com This process is fundamental to many cellular responses, particularly in platelets. The activation of the Gq pathway by TRAP-14 leads to the stimulation of phospholipase C (PLC). ahajournals.orgspringermedizin.de PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. ucdavis.edu This initial release can then lead to a more sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels, such as Orai1. mdpi.comucdavis.edu Research has demonstrated that TRAP-14 at a concentration of 100 μM can cause a five-fold increase in the cytosolic calcium concentration in isolated guinea pig pulmonary smooth muscle cells. caymanchem.com This elevation in intracellular calcium is a key trigger for subsequent cellular events, including platelet aggregation and the release of various bioactive molecules. springermedizin.de

Comprehensive Analysis of Cellular Responses Elicited by TRAP-14 Trifluoroacetate

The signaling cascades initiated by TRAP-14 culminate in a variety of cellular responses, with platelet activation and aggregation being the most extensively studied.

Platelet Activation and Aggregation Mechanisms

TRAP-14 is a well-established and effective agonist for inducing platelet activation and aggregation. medchemexpress.comcpcscientific.combachem.com It successfully mimics the effect of thrombin on platelets, causing them to aggregate in various preparations, including washed platelets and those in citrated and hirudin plasma. medchemexpress.comcaymanchem.com

The process of platelet activation by TRAP-14 involves a series of coordinated events. The initial rise in intracellular calcium, triggered by PAR-1 activation, is a central event. This calcium signal, along with other signaling molecules generated downstream of G-protein activation, leads to a conformational change in the platelet integrin receptor, GPIIb/IIIa. sb-peptide.com This change allows GPIIb/IIIa to bind fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate.

Furthermore, TRAP-14-induced platelet activation also involves the release of substances from platelet granules, such as serotonin (B10506), which can further amplify the aggregation response. medchemexpress.com Studies have shown that TRAP-14 is the minimal peptide length that retains full activity in inducing the secretion of serotonin. medchemexpress.com However, it is noteworthy that while TRAP-14 can induce a similar extent of platelet aggregation as thrombin, it may stimulate only a fraction of the thromboxane (B8750289) production compared to thrombin. ahajournals.org

Interactive Data Table: Cellular Responses to TRAP-14

Response Cell Type Key Findings Reference(s)
Platelet Aggregation Human Platelets Induces aggregation of washed platelets and in plasma. medchemexpress.comcaymanchem.com
Serotonin Secretion Human Platelets Minimal peptide length for full activity in inducing secretion. medchemexpress.com
Intracellular Calcium Increase Guinea Pig Pulmonary Smooth Muscle Cells 100 μM TRAP-14 causes a 5-fold increase in cytosolic calcium. caymanchem.com
Gαi3 Upregulation Human Cerebral Microvascular Endothelial Cells TRAP-14 mimics thrombin in upregulating Gαi3 expression. ahajournals.org
Bronchial Tone Increase Human Bronchial Rings Increases isometric tension in a dose-dependent manner. nih.govresearchwithrutgers.com

Induction of Serotonin Secretion

TRAP-14 is a potent inducer of serotonin secretion from platelets. medchemexpress.comglpbio.comnih.gov Studies have shown that TRAP-14, corresponding to the new N-terminal region of the thrombin receptor, activates platelets, leading to their aggregation and the release of serotonin. medchemexpress.comglpbio.comnih.gov In fact, the 14-amino acid length of TRAP-14 is considered the minimal peptide length that retains the full activity for inducing the secretion of radiolabeled serotonin ([14C]serotonin). medchemexpress.comglpbio.comnih.gov

Research comparing the effects of TRAP-14's shorter active fragment, SFLLRN, with thrombin on human platelets revealed significant serotonin release. After a 3-minute stimulation, SFLLRN (at a concentration of 20 µM) induced the release of 77.5% of the pre-loaded [14C]serotonin, while thrombin (1 U/ml) caused an 88.3% release. nih.gov This demonstrates that TRAP-14 effectively mimics thrombin's ability to stimulate serotonin secretion from platelet granules. nih.gov

AgonistConcentrationSerotonin Release (%)
SFLLRN20 µM77.5%
Thrombin1 U/ml88.3%
Data from a study on human platelets after 3 minutes of stimulation. nih.gov

Endothelial Cell Morphological Reorganization and Permeability Alterations

Activation of the thrombin receptor by TRAP-14 induces significant and rapid morphological changes in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). medchemexpress.comglpbio.com These changes are a critical aspect of the cellular response to thrombin and are linked to alterations in endothelial permeability.

Studies have demonstrated that TRAP-14 binds to endothelial cells, including those from bovine pulmonary microvessels and human umbilical veins, and stimulates a rise in intracellular calcium concentration ([Ca2+]i). nih.gov This calcium signaling is a key event that triggers the downstream processes leading to cytoskeletal reorganization and changes in cell shape. The kinetics of the calcium transient induced by TRAP-14 are similar to those triggered by thrombin itself. nih.gov This suggests that TRAP-14 effectively reproduces the thrombin-induced signaling cascade that governs endothelial cell morphology and barrier function.

Modulation of Endothelial Mediator Release

TRAP-14 plays a significant role in modulating the release of various potent mediators from endothelial cells. medchemexpress.comglpbio.com Upon stimulation with TRAP-14, there is a marked increase in the secretion of several key substances that regulate vascular tone, inflammation, and fibrinolysis.

Key Endothelial Mediators Released by TRAP-14:

Prostacyclin: A potent vasodilator and inhibitor of platelet aggregation.

Endothelin-1 (ET-1): A powerful vasoconstrictor. Studies have shown that TRAP-14 induces a dose-dependent increase in ET-1 levels in isolated rat aortic rings. caymanchem.com

Platelet-Activating Factor (PAF): A pro-inflammatory lipid mediator.

Tissue-type Plasminogen Activator (t-PA): An enzyme that catalyzes the conversion of plasminogen to plasmin, the primary enzyme responsible for breaking down blood clots.

Plasminogen Activator Inhibitor-1 (PAI-1): The principal inhibitor of t-PA, thus playing a crucial role in regulating fibrinolysis.

The release of these mediators highlights the complex and multifaceted role of thrombin receptor activation in maintaining vascular homeostasis. medchemexpress.comglpbio.com

MediatorFunctionEffect of TRAP-14 Stimulation
ProstacyclinVasodilator, inhibits platelet aggregationIncreased release medchemexpress.comglpbio.com
Endothelin-1 (ET-1)VasoconstrictorIncreased release medchemexpress.comglpbio.comcaymanchem.com
Platelet-Activating Factor (PAF)Pro-inflammatory mediatorIncreased release medchemexpress.comglpbio.com
Tissue-type Plasminogen Activator (t-PA)Fibrinolysis (clot breakdown)Increased release medchemexpress.comglpbio.com
Plasminogen Activator Inhibitor-1 (PAI-1)Inhibits fibrinolysisIncreased release medchemexpress.comglpbio.com

Regulation of Cell-Surface Receptor Expression

TRAP-14 activation of the thrombin receptor also leads to changes in the expression of other critical cell-surface receptors on endothelial cells. A notable example is the regulation of thrombomodulin.

Thrombomodulin: Thrombomodulin is a key endothelial cell surface receptor that binds to thrombin, converting it from a procoagulant to an anticoagulant enzyme by activating protein C. Incubation of HUVECs with TRAP has been shown to induce a rapid decrease in cell-surface thrombomodulin activity. medchemexpress.comglpbio.com This downregulation of thrombomodulin suggests a shift in the endothelial phenotype towards a more procoagulant and pro-inflammatory state upon sustained thrombin receptor activation.

Investigations into Endothelial Hyperadhesivity and Leukocyte Adhesion Mechanisms

A critical consequence of endothelial activation by TRAP-14 is the induction of a hyperadhesive state, which promotes the adhesion of leukocytes, particularly neutrophils. This process is fundamental to the inflammatory response.

Structure Activity Relationship Sar Studies and Rational Peptide Design for Trap 14

Conformational Determinants for Receptor Binding and Efficacy

The three-dimensional conformation of TRAP-14 is a critical determinant of its ability to bind to and activate the thrombin receptor. The interaction is not merely a simple "lock and key" mechanism but is more accurately described by models such as "induced fit" or "conformational selection," where both the ligand and the receptor can undergo conformational changes upon binding. nih.gov The binding of a ligand to a receptor can stabilize a particular protein conformation, which in turn dictates the biological response. nih.gov

The binding of TRAP-14 to the thrombin receptor is thought to induce a conformational change in the receptor, leading to its activation. This process is analogous to the "Venus flytrap" mechanism observed in other receptor systems, where two domains of the receptor close around the bound ligand. nih.gov The specific interactions between the amino acid side chains of TRAP-14 and the residues within the receptor's binding pocket are crucial for stabilizing the active conformation.

While the precise high-resolution structure of the TRAP-14-thrombin receptor complex remains an area of active investigation, insights can be drawn from studies of similar receptor-ligand interactions. For instance, in other systems, the binding of a ligand can trap the receptor in a closed or partially extended conformation, which can allosterically inhibit or modulate the binding of other molecules. nih.govashpublications.org The flexibility of the peptide backbone and the orientation of its side chains allow it to adopt a conformation that is complementary to the binding site, maximizing the intermolecular interactions and leading to a potent biological response.

Systematic Modifications and Analog Design to Investigate Functional Attributes

The systematic modification of the TRAP-14 sequence and the design of its analogs have been instrumental in dissecting the functional role of each amino acid and in developing more potent and selective thrombin receptor agonists. These studies involve the substitution of individual amino acids with others of varying properties (e.g., size, charge, hydrophobicity) to probe their contribution to receptor binding and activation.

For example, the initial serine (Ser) and phenylalanine (Phe) residues at the N-terminus have been shown to be critical for activity. nih.gov Modifications at these positions often lead to a significant loss of potency. The arginine (Arg) residue at position 5 is also of particular importance, as its positive charge is thought to interact with a negatively charged pocket in the receptor.

Methodological Considerations and Advanced Experimental Approaches in Trap 14 Trifluoroacetate Research

Implications of the Trifluoroacetate (B77799) Counterion in Biological Assay Systems

Synthetic peptides are frequently produced as trifluoroacetate (TFA) salts due to the use of trifluoroacetic acid in solid-phase peptide synthesis (SPPS) and purification via reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comrsc.org However, the trifluoroacetate counterion itself can exhibit biological activity, potentially leading to confounding results in cellular and functional assays. genscript.comnih.gov

Assessment of Counterion Effects on Cell Proliferation and Metabolic Activity in In Vitro Models

The trifluoroacetate counterion has been shown to exert direct effects on various cell types, influencing proliferation and metabolic rates. rsc.orggenscript.com Studies have demonstrated that TFA can inhibit the proliferation of osteoblasts and chondrocytes in a dose-dependent manner, with effects observed at concentrations as low as 10 nM. genscript.com In contrast, other research has indicated that TFA can stimulate the growth of certain cell lines, such as murine glioma cells, at micromolar concentrations. genscript.comnih.gov This highlights the cell-type-specific and concentration-dependent nature of TFA's biological effects.

Potential for Artifactual Observations and Misinterpretation of Biological Activity due to Counterion Presence

The presence of the trifluoroacetate counterion can lead to artifactual observations and misinterpretation of a peptide's true biological activity. genscript.comlifetein.com Because TFA can modulate cellular processes independently, any observed biological effect could be a composite of the peptide's activity and the counterion's influence. nih.gov This is particularly problematic when studying subtle biological responses or when comparing the potency of different peptide analogues.

Methodologies for Counterion Exchange and Validation of Intrinsic Peptide Activity

To mitigate the confounding effects of the trifluoroacetate counterion, several methodologies have been developed for its removal or exchange with a more biologically inert counterion, such as hydrochloride (HCl) or acetate. nih.govnih.gov Common techniques include:

Repetitive Lyophilization: This involves repeatedly dissolving the peptide in a solution containing a large excess of the desired counterion's acid (e.g., 0.1 M HCl) and then lyophilizing the sample. mdpi.comnih.gov

Ion-Exchange Chromatography: This method utilizes a resin with the desired counterion to replace the trifluoroacetate ions. nih.govgoogle.comgoogle.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide can be purified using a mobile phase containing the desired counterion, effectively exchanging it during the purification process. nih.govgoogle.comgoogle.com

Deprotonation/Reprotonation: This involves adjusting the pH of the peptide solution to a basic level to deprotonate the amino groups, removing the TFA, and then re-protonating with the acid of the desired counterion. mdpi.comnih.gov

The efficiency of counterion exchange should be validated using analytical techniques such as ion chromatography or nuclear magnetic resonance (NMR) spectroscopy to confirm the removal of TFA. nih.govgoogle.comresearchgate.net Once the counterion has been successfully exchanged, the biological activity of the peptide should be re-evaluated to determine its intrinsic activity, free from the influence of the trifluoroacetate counterion.

Advanced In Vitro Assay Systems for Evaluating TRAP-14 Trifluoroacetate Bioactivity

TRAP-14 is a 14-amino acid peptide that acts as a potent activator of the thrombin receptor, playing a crucial role in platelet activation and aggregation. cpcscientific.comfishersci.com To accurately assess its bioactivity, specialized in vitro assay systems that mimic physiological conditions are essential.

Quantitative Platelet Functional Assays

A variety of quantitative assays are available to evaluate platelet function in response to agonists like TRAP-14. These methods provide detailed information about different aspects of platelet activation.

Light Transmission Aggregometry (LTA): Considered the gold standard, LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. tandfonline.comfrontiersin.orgnih.gov

Impedance Aggregometry: This technique measures the change in electrical impedance between two electrodes immersed in a whole blood sample as platelets aggregate on their surface. nih.gov

Flow Cytometry: This method can be used to detect the expression of activation-dependent platelet surface markers, such as P-selectin and activated GPIIb/IIIa, providing a detailed analysis of platelet activation at the single-cell level. uv.es

Clot Retraction Assays: These assays measure the ability of activated platelets to retract a fibrin (B1330869) clot, a crucial step in hemostasis. tandfonline.com Novel microplate-based clot retraction assays offer a high-throughput method for quantifying this aspect of platelet function. tandfonline.com

Table 1: Comparison of Quantitative Platelet Functional Assays

AssayPrincipleSample TypeKey Parameters Measured
Light Transmission Aggregometry (LTA)Measures changes in light transmittance as platelets aggregate. tandfonline.comnih.govPlatelet-Rich Plasma (PRP)Maximum aggregation, slope, area under the curve. tandfonline.com
Impedance AggregometryMeasures changes in electrical impedance as platelets aggregate on electrodes. nih.govWhole BloodAggregation units, velocity.
Flow CytometryDetects fluorescently labeled antibodies bound to platelet surface markers. uv.esWhole Blood or PRPExpression of activation markers (e.g., P-selectin, activated GPIIb/IIIa).
Clot Retraction AssayMeasures the reduction in clot size over time. tandfonline.comPlatelet-Rich Plasma (PRP)Clot retraction rate, maximum retraction. tandfonline.com

Endothelial Cell Culture Models for Mechanistic Studies

Endothelial cells, which line the interior surface of blood vessels, are key players in thrombosis and hemostasis. lifelinecelltech.com TRAP-14 can elicit various responses in these cells. cpcscientific.com Endothelial cell culture models provide a valuable tool for investigating the molecular mechanisms underlying TRAP-14's effects.

Primary Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function. lifelinecelltech.commdpi.com These cells provide a physiologically relevant model for investigating signaling pathways and gene expression changes in response to TRAP-14.

3D Culture Systems: To better mimic the in vivo environment, endothelial cells can be cultured in three-dimensional (3D) matrices, such as hydrogels. lifelinecelltech.com These models allow for the study of processes like angiogenesis and vessel formation in response to peptide stimulation. nih.govnih.gov

By treating endothelial cell cultures with TRAP-14, researchers can investigate a range of cellular and molecular responses, including:

Cell Proliferation and Migration: Assays can quantify changes in endothelial cell number and their ability to migrate, which are crucial for wound healing and angiogenesis. nih.govnih.gov

Signaling Pathway Activation: Techniques like Western blotting can be used to measure the phosphorylation and activation of key signaling proteins, such as those in the MAPK and Akt pathways, following TRAP-14 stimulation. mdpi.com

Gene and Protein Expression: The expression of genes and proteins involved in inflammation, thrombosis, and angiogenesis can be analyzed using methods like quantitative PCR (qPCR) and mass spectrometry. mdpi.comoup.com

Receptor Binding and Activation Assays Utilizing Radioligand or Fluorescence-Based Techniques

The investigation of TRAP-14's interaction with its target, the protease-activated receptor 1 (PAR1), relies on sophisticated binding and activation assays. These techniques are essential for quantifying the affinity of the peptide for the receptor and understanding its activation kinetics. The two primary methodologies employed are radioligand binding assays and fluorescence-based techniques. sygnaturediscovery.comlabome.com

Radioligand Binding Assays are a cornerstone for characterizing drug-target interactions, prized for their robustness and precision. labome.com In the context of TRAP-14 research, these assays typically involve a radiolabeled form of a ligand that competes with the unlabeled TRAP-14 for binding to cells or membranes expressing the PAR1 receptor. revvity.com Commonly used radioisotopes for such studies include Tritium (³H), Carbon-14 (¹⁴C), and Iodine-125 (¹²⁵I). sygnaturediscovery.com

The process involves incubating the receptor preparation with the radioligand in the presence of varying concentrations of unlabeled TRAP-14. By measuring the amount of radioactivity bound to the receptors at each concentration, researchers can determine the binding affinity (Ki) of TRAP-14. sygnaturediscovery.com Kinetic studies can also be performed to determine the association (kon) and dissociation (koff) rate constants. sygnaturediscovery.com A key advantage of this method is its ability to precisely determine receptor density and ligand binding sites. labome.com

Fluorescence-Based Techniques offer a non-radioactive alternative for studying receptor binding. nih.gov Fluorescence Polarization (FP) is a particularly useful method. sygnaturediscovery.com This technique measures the change in the tumbling rate of a small, fluorescently labeled tracer molecule upon binding to a larger protein, such as a receptor. sygnaturediscovery.com When the fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization of the emitted light. When bound to the receptor, its movement is restricted, leading to a higher polarization value. In a competition assay, unlabeled TRAP-14 would displace the fluorescent tracer, causing a decrease in fluorescence polarization. This change allows for the calculation of binding affinity. sygnaturediscovery.com While these assays can be susceptible to interference from fluorescent compounds, they avoid the handling and disposal requirements of radioactive materials. labome.com

Table 1: Comparison of Receptor Binding Assay Techniques

Feature Radioligand Binding Assays Fluorescence-Based Assays (e.g., FP)
Principle Measures radioactivity of a labeled ligand bound to a receptor. revvity.com Measures changes in light polarization of a fluorescent tracer upon binding. sygnaturediscovery.com
Primary Output Binding affinity (Ki), receptor density (Bmax), kinetics (kon, koff). sygnaturediscovery.com Binding affinity (Ki).
Advantages High sensitivity, robust, precise determination of receptor density. labome.com No radioactivity, homogeneous format (no wash steps), high throughput potential.

| Considerations | Requires handling of radioactive materials, potential for high non-specific binding. revvity.com | Potential for interference from fluorescent compounds, requires suitable fluorescent probe. labome.com |

Gene Expression and Protein Modulation Studies (e.g., basic fibroblast growth factor, thrombomodulin)

Activation of the PAR1 receptor by TRAP-14 initiates intracellular signaling cascades that can significantly alter gene expression and modulate the levels of various proteins. Research has focused on specific targets that are critical in vascular biology and tissue repair.

Thrombomodulin: One of the most well-documented effects of TRAP-14 is the modulation of thrombomodulin. Studies using cultured human umbilical vein endothelial cells (HUVECs) have shown that incubation with TRAP-14 induces a rapid decrease in cell-surface thrombomodulin activity. medchemexpress.com Thrombomodulin is a key endothelial anticoagulant protein, and its downregulation by thrombin receptor activation is a significant event in the pro-thrombotic response.

Basic Fibroblast Growth Factor (FGF2): While direct studies linking TRAP-14 to the modulation of basic fibroblast growth factor (FGF2) are specific, the known biological functions of TRAP-14 strongly suggest a potential regulatory relationship. TRAP-14 is involved in processes like cell proliferation and wound healing, pathways where FGF2 is a critical signaling molecule. nih.govulisboa.pt FGF2 itself plays multiple roles in cutaneous wound healing, but its therapeutic use is limited by its low stability. nih.gov Research has shown that FGF2 can bind to extracellular vesicles (EVs), which protects it from degradation and enhances its signaling potency. nih.gov Given that TRAP-14 can trigger the release of various cellular factors, investigating its influence on the expression and packaging of FGF2 into EVs is a logical area for future research.

The modulation of these and other proteins is central to the physiological effects of PAR1 activation. Studies often employ techniques like Western blotting or ELISA to quantify changes in protein levels following cell stimulation with TRAP-14.

Table 2: Protein Modulation by TRAP-14

Modulated Protein Cell Type Observed Effect Implication
Thrombomodulin Human Umbilical Vein Endothelial Cells (HUVECs) Rapid decrease in cell-surface activity. medchemexpress.com Promotes a pro-coagulant state at the endothelial surface.

| Basic Fibroblast Growth Factor (FGF2) | Dermal Fibroblasts (Potential Target) | Potential for modulation of expression and/or release. | Could influence wound healing, cell proliferation, and angiogenesis. nih.gov |

Considerations for PCR-Based Methodologies in the Presence of this compound

The Polymerase Chain Reaction (PCR) is an indispensable tool in molecular biology for amplifying specific DNA sequences. wikipedia.org In the context of TRAP-14 research, PCR, particularly quantitative real-time PCR (qRT-PCR), is not used to detect the peptide itself but rather to measure the downstream consequences of its activity on gene expression. nih.gov When TRAP-14 activates its receptor, it triggers signaling pathways that alter the transcription of target genes. qRT-PCR allows for the precise quantification of the resulting changes in messenger RNA (mRNA) levels. nih.gov

For example, to study the effect of TRAP-14 on thrombomodulin expression, researchers would treat endothelial cells with the peptide, extract the total RNA, convert it to complementary DNA (cDNA), and then use qRT-PCR with primers specific for the thrombomodulin gene to measure changes in its mRNA levels compared to untreated control cells.

Methodological Considerations:

Sample Purity: The presence of the TRAP-14 peptide in the cell culture medium is unlikely to directly interfere with the enzymatic reactions of PCR. However, ensuring the purity of the extracted RNA is paramount. Any contaminants from the culture or extraction process can inhibit the reverse transcriptase or DNA polymerase enzymes, leading to inaccurate results.

Primer Design: Primers must be designed to be highly specific to the target gene's mRNA sequence to avoid amplifying unintended DNA fragments.

Normalization: The expression of target genes must be normalized to the expression of one or more stable housekeeping genes (reference genes) to control for variations in the amount and quality of starting RNA material.

Controls: Appropriate controls are essential. A "no-template control" ensures that the reagents are not contaminated with DNA, while a "no-reverse-transcriptase control" verifies that the signal is from mRNA and not from contaminating genomic DNA. nih.gov

Table 3: Application of PCR in TRAP-14 Research

PCR Application Purpose Key Considerations
Quantitative RT-PCR To measure changes in mRNA levels of genes (e.g., thrombomodulin, FGF2) following cell stimulation with TRAP-14. nih.gov RNA quality, primer specificity, proper normalization, inclusion of all necessary controls.

| Standard PCR | To confirm the presence or absence of gene expression in a particular cell type used in a TRAP-14 study. | Avoiding contamination, particularly with previously amplified products ("suicide" PCR protocols can be used). wikipedia.org |

Strategies for Enhancing Reproducibility in Preclinical Peptide Research

The issue of reproducibility is a significant concern in all areas of biomedical science, including preclinical peptide research. eurekalert.org Ensuring that the results of studies involving peptides like TRAP-14 are reliable and can be replicated by other laboratories is crucial for scientific progress and the eventual translation of findings. springermedizin.de Several key strategies can be implemented to enhance reproducibility.

Transparent and Detailed Reporting: Manuscripts and grant applications should include exhaustive detail about the experimental methods. aai.org This includes the source and purity of the TRAP-14 peptide, precise buffer compositions, cell line authentication details, and a complete description of statistical methods used. nih.gov The ARRIVE guidelines provide a useful checklist for reporting in vivo experiments. nih.gov

Rigorous Experimental Design: Incorporating practices like randomization of treatment groups and blinding of investigators to the treatment during data collection and analysis can significantly reduce bias. bitesizebio.com The experimental design should be critically reviewed to ensure it includes appropriate controls and is sufficiently powered to detect meaningful effects. aai.org

Validation in Multiple Models: Findings that are observed in a single cell line or one animal model may not be universally applicable. Whenever possible, key results should be validated in more than one experimental model to demonstrate the robustness of the effect. eurekalert.org

Data and Material Sharing: Promoting a culture of open science where raw data, analysis code, and unique reagents are made available to other researchers facilitates verification and builds upon published work. springermedizin.de

Education and Training: All researchers, from trainees to senior investigators, should receive ongoing education in best practices for experimental design, data analysis, and transparent reporting to foster a culture of rigor and reproducibility. aai.orgnih.gov

| Training | Educate all lab members on principles of rigorous research and reproducibility. nih.gov | Instills a culture of high-quality science from the ground up. |

Preclinical Research Findings and Mechanistic Insights into Trap 14 Trifluoroacetate Bioactivity

Elucidation of TRAP-14 Trifluoroacetate's Role in Thrombin-Mediated Physiological Processes

Thrombin is a central enzyme in hemostasis and thrombosis, exerting its effects on various cells primarily through the activation of PARs. The activation of PAR-1 is a unique proteolytic event where thrombin cleaves the receptor's extracellular domain, creating a new N-terminus that acts as a "tethered ligand," folding back to activate the receptor. nih.gov

TRAP-14 Trifluoroacetate (B77799) bypasses the need for this enzymatic cleavage by directly binding to and activating the receptor, effectively mimicking the action of the tethered ligand. nih.gov This makes it an invaluable experimental agonist for dissecting the specific cellular consequences of PAR-1 activation. Research has demonstrated that TRAP-14 can replicate many of the physiological effects of thrombin, including the induction of platelet aggregation, stimulation of endothelial cells, and modulation of vascular tone. nih.govchemrxiv.org However, studies also indicate that TRAP-14 does not fully replicate all of thrombin's biological effects, suggesting that thrombin may activate platelets and other cells through dual mechanisms, one involving the proteolytic activation of PAR-1 (mimicked by TRAP-14) and another nonproteolytic pathway. nih.gov

Mechanistic Investigations into Platelet Aggregation and Secretion Initiated by this compound

TRAP-14 is a well-established initiator of platelet aggregation and secretion. Upon binding to PAR-1 on the platelet surface, it triggers a cascade of intracellular signaling events. Studies investigating the mechanisms of action have shown that TRAP-14-induced platelet aggregation is largely independent of thromboxane (B8750289) A2 (TXA2) synthesis. nih.gov

However, the response is partially mediated by the release of other signaling molecules. Research indicates that both adenosine (B11128) diphosphate (B83284) (ADP) and matrix metalloproteinase-2 (MMP-2) are involved in the aggregatory reactions initiated by TRAP-14. nih.gov The inhibition of these mediators can partially reduce the aggregation response, though it is not completely abolished, suggesting the involvement of additional, independent signaling pathways. nih.gov Furthermore, TRAP-14 has been shown to stimulate the release of arachidonic acid from human platelets, a key step in the synthesis of various bioactive lipids. nih.gov

Table 1: Comparative Potency of PAR Agonists in Inducing Platelet Aggregation This interactive table provides the half-maximal effective concentration (EC50) values, indicating the potency of various agonists in stimulating platelet aggregation. Lower values indicate higher potency.

Agonist EC50 (Concentration)
Thrombin 0.29 nM
PAR1AP (TFLLR-amide) 3.9 μM
TRAP (SFLLRNPNDKYEPF-amide) 24 μM
PAR4AP (AYPGKF-amide) 60 μM

Data sourced from scientific studies on human platelets. nih.gov

In-depth Analysis of Endothelial Cell Responses to this compound Stimulation

The vascular endothelium plays a critical role in regulating blood flow and thrombosis, and it is a key target of thrombin signaling. TRAP-14 has been instrumental in studying the direct effects of PAR-1 activation on endothelial cells. In cultured human umbilical vein endothelial cells (HUVEC), TRAP-14 stimulation leads to an increase in cytoplasmic calcium concentration ([Ca2+]i), a fundamental intracellular signaling event. nih.gov

Interestingly, the dynamics of receptor activation by TRAP-14 differ from that of thrombin. While repeated stimulation with thrombin leads to desensitization of the endothelial receptor, repeated exposure to TRAP-14 results in a sensitization of the receptor's response to subsequent stimulation. nih.gov This sensitizing effect is dependent on calcium influx and suggests that TRAP-14 primes the receptor for activation. nih.gov This highlights distinct characteristics between platelet and endothelial thrombin receptors and indicates that the peptide agonist and the natural enzyme activate the receptor through different mechanisms. nih.gov

Preclinical Models for Studying Systemic Effects and Immunomodulatory Potentials

The systemic effects of PAR-1 activation have been investigated in various preclinical animal models using TRAP-14. These studies have provided insights into the compound's cardiovascular effects.

Preclinical ModelCompound AdministeredObserved Systemic Effect
Isolated Guinea Pig LungTRAP-14 (1 μM)Increased pulmonary arterial pressure
Anesthetized RatsTRAP (0.1-0.6 mg/kg i.v.)Reversible, dose-dependent decrease in mean arterial blood pressure (MAP)
This table summarizes key findings from in-vivo and ex-vivo preclinical studies.

In isolated guinea pig lungs, TRAP-14 has been shown to induce pulmonary vasoconstriction, leading to an increase in pulmonary arterial pressure, an effect comparable to that of α-thrombin. In anesthetized rats, intravenous administration of a similar thrombin receptor activating peptide (TRAP) caused a reversible, dose-dependent decrease in mean arterial blood pressure.

Regarding immunomodulatory potentials, such as the suppression of autoimmune diseases, preclinical research focusing specifically on TRAP-14 is limited. While PARs are known to be expressed on immune cells and play a role in inflammation, dedicated studies exploring the use of TRAP-14 in preclinical models of autoimmune diseases like rheumatoid arthritis are not widely reported in the current scientific literature. nih.govresearchgate.net

Exploration of Anti-Thrombin Activities in Preclinical Experimental Designs

This compound's mechanism of action is fundamentally that of a thrombin receptor agonist; it simulates, rather than inhibits, the effects of thrombin at the cellular level. Therefore, it does not possess anti-thrombin activity. Anti-thrombin activity is characterized by the direct inhibition of the thrombin enzyme, a function of natural anticoagulants like Antithrombin (AT) or therapeutic drugs such as direct thrombin inhibitors. nih.govmayocliniclabs.com

The function of TRAP-14 is to activate the signaling pathways downstream of the thrombin receptor, making it a pro-thrombotic and pro-inflammatory agent in many contexts, directly opposing the function of an anti-thrombin compound. Preclinical experimental designs utilize TRAP-14 to study the consequences of thrombin receptor activation, not to explore anticoagulant effects. chemrxiv.org

Future Research Directions and Identified Gaps in Knowledge

Comprehensive Mapping of the Entire Cellular Signaling Network Activated by TRAP-14 Trifluoroacetate (B77799)

A significant gap in current knowledge is a complete, unbiased map of the cellular signaling network downstream of PAR-1 activation by TRAP-14 Trifluoroacetate. While early events like G-protein coupling and calcium mobilization are well-documented, a systems-level understanding of the entire cascade is lacking. nih.gov Future research should employ advanced proteomic and phosphoproteomic techniques to identify the full complement of proteins and phosphorylation events modulated by this compound. oup.comfrontiersin.org This would involve creating a detailed spatiotemporal map of signaling events, from the initial receptor activation at the cell membrane to downstream nuclear events and changes in gene expression. nih.gov Such a comprehensive map would not only reveal novel signaling nodes and pathways but also provide insights into the extensive crosstalk between PAR-1 signaling and other cellular pathways. embopress.orgcreative-diagnostics.com

Table 1: Key Areas for Comprehensive Signaling Network Mapping

Research AreaObjectivePotential Techniques
Global Phosphoproteomics Identify all proteins phosphorylated upon TRAP-14 stimulation.Mass Spectrometry-based phosphoproteomics (e.g., SILAC, TMT)
Proximity Labeling Identify proteins in close proximity to activated PAR-1.TurboID-mediated biotinylation, APEX-based proximity labeling
Transcriptomics Characterize changes in gene expression following TRAP-14 treatment.RNA-Sequencing (RNA-Seq)
Interactome Analysis Map the protein-protein interaction network of PAR-1 and its downstream effectors.Co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS)

Comparative Studies with Other PAR-1 Agonists and Antagonists for Delineating Specificity

To fully understand the specific effects of this compound, rigorous comparative studies with other PAR-1 modulators are essential. This includes comparing its activity with both other synthetic peptide agonists and endogenous activators like thrombin, as well as with various PAR-1 antagonists. nih.govnih.gov Such studies will help to distinguish the unique signaling signature of TRAP-14 from that of other agonists and to what extent it recapitulates the physiological effects of thrombin. nih.gov Comparing the inhibitory profiles of different antagonists against TRAP-14-induced signaling can also reveal subtleties in receptor pharmacology and help in the development of more specific therapeutic agents.

Table 2: Comparative Analysis of PAR-1 Modulators

Compound TypeExample CompoundsRationale for Comparison
Endogenous Agonist ThrombinTo determine how closely TRAP-14 mimics the physiological activator.
Other Peptide Agonists SFLLRN-NH2To compare the effects of different tethered ligand mimetics.
Non-peptide Antagonists Vorapaxar, AtopaxarTo delineate the specific pathways blocked by different classes of inhibitors.
PAR-4 Antagonists YD-3To investigate potential synergistic effects when blocking multiple thrombin receptors. nih.gov

Development of Novel In Vitro and In Vivo Models for Enhanced Mechanistic Elucidation

The development of more sophisticated and physiologically relevant research models is crucial for a deeper mechanistic understanding of this compound's actions. bac-lac.gc.cauni-heidelberg.de While studies in cultured cell lines have been informative, they often lack the complexity of native tissues. Future research should focus on developing and utilizing advanced models such as:

Organ-on-a-chip systems: These microfluidic devices can mimic the microenvironment of specific tissues, allowing for the study of TRAP-14 effects in a more realistic context.

3D organoid cultures: These self-organizing three-dimensional structures better represent the cellular diversity and architecture of organs.

Genetically engineered animal models: The development of animal models with specific mutations in the PAR-1 signaling pathway will be invaluable for dissecting the in vivo roles of TRAP-14. nih.gov

These advanced models will facilitate a more nuanced investigation of TRAP-14's effects on cell-cell interactions, tissue-level responses, and whole-organism physiology. nih.govnih.gov

Investigation of Long-Term Effects and Chronic Modulation of Thrombin Receptors by TRAP-14

Most studies on TRAP-14 have focused on its acute effects following a single administration. However, the long-term consequences of sustained or repeated PAR-1 activation by TRAP-14 are largely unknown. nih.gov Research is needed to understand how chronic exposure to TRAP-14 affects receptor sensitivity, expression levels, and downstream signaling pathways. nih.gov Key questions to be addressed include whether chronic activation leads to receptor desensitization, downregulation, or the induction of compensatory signaling mechanisms. Understanding these long-term effects is critical, especially when considering the potential for therapeutic interventions that chronically modulate PAR-1 activity.

Refinement of Methodological Approaches to Mitigate and Account for Counterion Interference in Peptide Research

A significant and often overlooked aspect of using synthetic peptides like TRAP-14 is the potential for the trifluoroacetate (TFA) counterion to influence experimental results. nih.gov TFA is commonly used in the purification of synthetic peptides and can persist in the final product. Given that TFA itself can have biological effects, it is crucial to develop and implement methodological refinements to address this potential confounder. nih.govscience.gov

Future research should focus on:

Developing standardized protocols for TFA removal or exchange: This could involve improved purification techniques or the use of alternative counterions.

Including appropriate controls in all experiments: This includes testing the effects of the TFA salt alone to distinguish its effects from those of the peptide.

Improving analytical methods to accurately quantify residual TFA levels in peptide preparations.

By addressing these methodological concerns, the scientific community can ensure that the observed effects are truly attributable to the peptide of interest and not an artifact of the counterion. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.